![molecular formula C14H17NO3 B101404 Benzaldehyde, p-(1-piperidinyl)carbonylmethoxy- CAS No. 17172-62-2](/img/structure/B101404.png)
Benzaldehyde, p-(1-piperidinyl)carbonylmethoxy-
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Overview
Description
Benzaldehyde, p-(1-piperidinyl)carbonylmethoxy-, also known as 4-(1-Piperidinyl)benzaldehyde, is a chemical compound with the empirical formula C12H15NO . It is used as a reactant for the synthesis of various compounds, including NR2B selective NMDA receptor antagonists and 5-Hydroxyaurone derivatives, which are growth inhibitors against HUVEC and some cancer cell lines .
Synthesis Analysis
While specific synthesis methods for Benzaldehyde, p-(1-piperidinyl)carbonylmethoxy- were not found, a related compound, p-hydroxybenzaldehyde, was used to synthesize a novel diol, 2,2′-(4-((4-ethylphenyl)diazenyl)phenylazanediyl)diethanol (EDPD). The EDPD was then polymerized with 1,4-cyclohexanedimethanol (CHDM) and aliphatic diacids to synthesize a series of aliphatic-aromatic polyesters .Molecular Structure Analysis
The molecular structure of Benzaldehyde, p-(1-piperidinyl)carbonylmethoxy- is characterized by a benzene ring with a formyl substituent . The compound has a molecular weight of 189.25 and its molecular formula is C12H15NO .Scientific Research Applications
Pharmacological Synthesis
4-(2-Oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde: is a key intermediate in the synthesis of various pharmacologically active piperidine derivatives. These derivatives are utilized in the development of drugs with potential applications in treating a range of conditions, from neurological disorders to cancer .
Organic Chemistry Research
In organic chemistry, this compound serves as a building block for the synthesis of complex molecules. Its reactivity allows for the formation of spiropiperidines and condensed piperidines , which are valuable in creating diverse chemical libraries for drug discovery .
Biological Activity Studies
The piperidine moiety is crucial for the biological activity of many pharmaceuticals. Researchers use 4-(2-Oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde to study the bioactivity of piperidine-based compounds, particularly their interactions with biological targets such as enzymes and receptors .
Analytical Chemistry
4-(2-Oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde: can be used as a standard or reference compound in chromatographic analysis techniques such as HPLC and LC-MS, aiding in the identification and quantification of similar compounds in complex mixtures .
Safety and Hazards
Benzaldehyde, the parent compound of Benzaldehyde, p-(1-piperidinyl)carbonylmethoxy-, is classified as a flammable liquid. It can cause skin and eye irritation, and may be harmful if inhaled. It may also cause respiratory irritation and damage fertility or the unborn child. It is toxic to aquatic life with long-lasting effects .
properties
IUPAC Name |
4-(2-oxo-2-piperidin-1-ylethoxy)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-10-12-4-6-13(7-5-12)18-11-14(17)15-8-2-1-3-9-15/h4-7,10H,1-3,8-9,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOMRIFBTYVLIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)COC2=CC=C(C=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80169149 |
Source
|
Record name | Benzaldehyde, p-(1-piperidinyl)carbonylmethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80169149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzaldehyde, p-(1-piperidinyl)carbonylmethoxy- | |
CAS RN |
17172-62-2 |
Source
|
Record name | Benzaldehyde, p-(1-piperidinyl)carbonylmethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017172622 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzaldehyde, p-(1-piperidinyl)carbonylmethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80169149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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